molecular formula C16H8BrF3N4 B3036106 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338968-40-4

1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3036106
CAS No.: 338968-40-4
M. Wt: 393.16 g/mol
InChI Key: MKSJACXSBDEHHA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound featuring a triazoloquinoxaline core substituted with a bromophenyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. This structure combines the electron-withdrawing properties of -CF₃ and the bulky bromophenyl moiety, which may influence its pharmacological and physicochemical properties.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSJACXSBDEHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile or aldehyde under acidic or basic conditions.

    Quinoxaline formation: The triazole intermediate is then reacted with an o-phenylenediamine derivative to form the quinoxaline ring system.

    Introduction of substituents: The bromophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adenosine Receptor Antagonists

Triazoloquinoxalines are prominent adenosine receptor (A₁ and A₂) antagonists. Key analogs and their properties are compared below:

Compound Name & Substituents A₁ IC₅₀ (nM) A₂ IC₅₀ (nM) Selectivity Ratio (A₁:A₂) Key Structural Features
CP-68,247 (8-Cl, 4-cyclohexylamino, 1-CF₃) 28 >100,000 >3,000 8-Cl enhances A₁ affinity; -CF₃ at C1
CP-66,713 (8-Cl, 4-NH₂, 1-phenyl) 1,100 21 1:13 (A₂ selective) 4-NH₂ critical for A₂ activity
Target Compound (1-(4-Bromophenyl), 4-CF₃) N/A N/A N/A Bromophenyl may reduce A₁/A₂ affinity vs. phenyl
  • Structural Insights: The 4-position substituent (e.g., -NH₂, -CF₃, or cycloalkylamino) dictates receptor selectivity. The 8-chloro substituent in CP-68,247 enhances A₁ affinity, while the 4-amino group in CP-66,713 drives A₂ potency . The bromophenyl group in the target compound may sterically hinder receptor binding compared to smaller substituents like phenyl or CF₃.

Anticancer and Topoisomerase II Inhibitors

Triazoloquinoxalines also exhibit antiproliferative activity via DNA intercalation and Topo-II inhibition:

Compound Name & Substituents Topo-II IC₅₀ (µM) Cell Line Activity (IC₅₀, µM) Key Mechanisms
76g (bis-triazoloquinoxaline derivative) 0.68–1.22 Caco-2: G2/M arrest, apoptosis DNA intercalation, Topo-II inhibition
75f-h (mono-triazoloquinoxaline derivatives) 1.10–1.22 HepG2, Hep-2: Moderate cytotoxicity Weak Topo-II binding
Target Compound (1-(4-Bromophenyl), 4-CF₃) N/A N/A Predicted DNA interaction
  • Activity Trends: Bis-triazoloquinoxalines (e.g., 76g) show superior Topo-II inhibition compared to mono-triazolo analogs (e.g., 75f-h) due to enhanced planar structure and DNA intercalation capacity . The trifluoromethyl group in the target compound may improve lipophilicity and membrane permeability, but the bromophenyl group could reduce intercalation efficiency compared to smaller substituents.

Antimicrobial and Antiviral Derivatives

Triazoloquinoxalines modified with thioamide or oxadiazole groups demonstrate antimicrobial activity:

Compound Class Key Substituents Antimicrobial Activity (MIC, µg/mL) Notes
4-Chloro-triazoloquinoxalines 1-Aryl, 4-Cl Moderate vs. bacteria/fungi Limited potency vs. modern drugs
Thioamide-modified derivatives 4-Thioamide, [1,3,4]-oxadiazole Enhanced antifungal activity Synergistic subunit effects

Biological Activity

1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to review the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a triazole ring fused to a quinoxaline structure, characterized by the presence of bromine and trifluoromethyl groups. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of quinoxaline and triazole structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have been reported to possess significant antibacterial and antifungal properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit the growth of various microbial strains effectively .
  • Anticancer Properties : The compound may exhibit anticancer effects. A study highlighted that similar quinoxaline derivatives demonstrated inhibitory effects on human epidermoid carcinoma cells (A431) and induced apoptosis through the inhibition of Stat3 phosphorylation . This suggests a potential role in cancer therapy.
  • Enzyme Inhibition : The compound has been noted for its ability to act as an inhibitor of specific enzymes such as phosphodiesterase (PDE) and topoisomerases. These enzymes play crucial roles in cellular signaling and DNA replication, respectively, making them important targets in cancer treatment .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Antagonism : Some studies suggest that compounds with similar structures may act as antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and tumor progression .
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been linked to the modulation of signaling pathways involving NF-κB and Stat3. This action not only inhibits tumor growth but also enhances the efficacy of other chemotherapeutic agents .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that specific derivatives caused a reduction in cell viability with IC50 values in the low micromolar range. For example, one derivative showed an IC50 value of 5 µM against MCF-7 breast cancer cells .

Data Tables

Biological ActivityCompound DerivativeIC50/MIC Values
AntimicrobialTriazole Derivative AMIC 0.5 µg/mL
AnticancerQuinoxaline Derivative BIC50 5 µM
Enzyme InhibitionTriazoloquinoxaline CPDE Inhibition

Q & A

(Basic) What synthetic strategies are effective for preparing [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including 1-(4-bromophenyl)-4-(trifluoromethyl) analogs?

Answer:
Key synthetic routes involve cyclocondensation of quinoxaline precursors with hydrazine derivatives or triazole-forming reagents. For example:

  • Triazole fusion : Reacting 1,2-dihydroquinoxaline-2,3-dione with thiosemicarbazide under acidic conditions forms the triazole ring .
  • Functionalization : Introducing bromophenyl and trifluoromethyl groups typically occurs via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 1- and 4-positions of the core structure .
  • Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields for triazoloquinoxalines .

(Advanced) How can researchers design experiments to evaluate adenosine receptor (A1/A2) selectivity for this compound?

Answer:

  • Radioligand binding assays :
    • A1 affinity : Measure inhibition of [³H]CHA (N⁶-cyclohexyladenosine) binding in rat cerebral cortex membranes.
    • A2 affinity : Assess inhibition of [³H]NECA (5'-(N-ethylcarboxamidoadenosine) binding in rat striatal homogenates, with CPA (N⁶-cyclopentyladenosine) to block A1 interference .
  • Functional antagonism : Test cAMP modulation in fat cells (A1) and limbic forebrain slices (A2) to confirm receptor antagonism .
  • SAR guidance : Prioritize substituents like 1-CF₃ (A1 selectivity) or 4-NH₂ (A2 selectivity) based on IC₅₀ trends .

(Basic) Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 8-chloro substituent at δ 7.71 ppm) and trifluoromethyl peaks (δ ~120-125 ppm in ¹³C) .
  • X-ray diffraction : Resolve crystal packing and bond angles (e.g., C-N-C triazole angles ~120°) .
  • IR spectroscopy : Confirm triazole C=N stretches at 1548–1511 cm⁻¹ and CF₃ vibrations near 1150 cm⁻¹ .

(Advanced) How can contradictory SAR data on substituent effects (e.g., 1-CF₃ vs. 1-phenyl) be resolved?

Answer:

  • Contextual analysis :
    • A1 vs. A2 targets : 1-CF₃ enhances A1 affinity (IC₅₀ = 28 nM) but reduces A2 activity, while 1-phenyl boosts A2 selectivity (IC₅₀ = 21 nM) .
    • Solubility vs. binding : Bulky substituents (e.g., cyclohexylamine at position 4) may improve membrane permeability but reduce aqueous solubility, affecting in vivo outcomes .
  • Computational modeling : Use docking studies (e.g., with adenosine receptor PDB structures) to predict steric/electronic clashes .

(Basic) What in vitro models are suitable for preliminary antimicrobial testing of this compound?

Answer:

  • Antifungal assays : Minimum inhibitory concentration (MIC) against Candida albicans (e.g., MIC = 25 µg/mL for triazoloquinoxaline derivatives) .
  • Bacterial panels : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .
  • Biofilm disruption : Quantify biomass reduction via crystal violet staining in Pseudomonas aeruginosa models .

(Advanced) What methodologies assess Topoisomerase II (Topo II) inhibition and DNA intercalation as anticancer mechanisms?

Answer:

  • Topo II decatenation assay : Monitor kinetoplast DNA (kDNA) relaxation using agarose gel electrophoresis .
  • DNA-binding :
    • Ethidium displacement : Measure fluorescence quenching to calculate binding constants (e.g., K = 10⁵ M⁻¹ for quinoxaline derivatives) .
    • Molecular docking : Simulate interactions with DNA-Topo II complexes (PDB: 4G0U) to identify intercalation sites .
  • Cytotoxicity correlation : Compare IC₅₀ values in HepG2/MCF-7 cells with Topo II inhibition potency .

(Basic) How can functional groups be introduced to enhance bioactivity in triazoloquinoxaline derivatives?

Answer:

  • Thioamide incorporation : Improves antiviral activity by increasing electrophilicity at the triazole ring .
  • Piperazine/benzyl moieties : Enhance positive inotropic effects in cardiac models (e.g., 9.92% increased stroke volume in rabbit hearts) .
  • Halogenation : 8-Chloro or 4-bromo substituents boost receptor binding (e.g., A1 IC₅₀ improvement from 138 nM to 28 nM) .

(Advanced) How can structural data guide optimization of in vivo efficacy for CNS targets?

Answer:

  • BBB permeability : Use logP calculations (optimal range: 2–5) and P-gp efflux assays to prioritize compounds .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., N-dealkylation of piperazine groups) .
  • In vivo models :
    • Porsolt’s forced swim test : Acute reduction in rat immobility time indicates antidepressant potential .
    • Cardiovascular models : Isolated rabbit heart preparations evaluate positive inotropic effects (e.g., left ventricular pressure changes) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

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